molecular formula C11H12ClN3O B11816327 5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine

5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine

Cat. No.: B11816327
M. Wt: 237.68 g/mol
InChI Key: HKBWNTGZEUZWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a piperidine substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural uniqueness, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine typically involves the annulation of an oxazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with piperidine to yield the target compound . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the heterocyclic rings.

    Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride for deprotonation, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve solvents like dimethylformamide or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents on the oxazole or pyridine rings, while oxidation or reduction can lead to changes in the oxidation state of the nitrogen or carbon atoms in the rings.

Scientific Research Applications

5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an antagonist at specific receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo[5,4-b]pyridine derivatives with different substituents, such as 5-chloro-2-(piperazin-1-yl)oxazolo[5,4-b]pyridine and 5-chloro-2-(morpholin-4-yl)oxazolo[5,4-b]pyridine .

Uniqueness

What sets 5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the piperidine ring, in particular, can enhance its ability to interact with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

5-chloro-2-piperidin-4-yl-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C11H12ClN3O/c12-9-2-1-8-11(15-9)16-10(14-8)7-3-5-13-6-4-7/h1-2,7,13H,3-6H2

InChI Key

HKBWNTGZEUZWTR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=C(O2)N=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.